N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide
CAS No.: 942000-07-9
Cat. No.: VC4154195
Molecular Formula: C16H10F5N5O
Molecular Weight: 383.282
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 942000-07-9 |
|---|---|
| Molecular Formula | C16H10F5N5O |
| Molecular Weight | 383.282 |
| IUPAC Name | N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2-(trifluoromethyl)benzamide |
| Standard InChI | InChI=1S/C16H10F5N5O/c17-12-6-5-9(7-13(12)18)26-14(23-24-25-26)8-22-15(27)10-3-1-2-4-11(10)16(19,20)21/h1-7H,8H2,(H,22,27) |
| Standard InChI Key | HQLPBLJSQUBWLY-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)C(F)(F)F |
Introduction
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide is a complex organic compound that incorporates several functional groups, including a tetrazole ring and a trifluoromethyl group. These components are known for their significant impact on the compound's chemical and biological properties. Despite the lack of specific information on this exact compound in the provided sources, related compounds with similar structures offer insights into potential applications and properties.
Synthesis
The synthesis of compounds with similar structures typically involves multiple steps, including the formation of the tetrazole ring and the attachment of the benzamide moiety. These processes require careful optimization of reaction conditions to achieve high yields and purity.
Potential Applications
Compounds with tetrazole and trifluoromethyl groups are often explored for their potential in medicinal chemistry, including antibacterial, anticancer, and other therapeutic applications. The presence of these groups can enhance bioavailability and solubility, making them attractive candidates for drug development.
Research Findings
While specific research findings on N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide are not available, related compounds have shown promising biological activities. For instance, compounds with tetrazole rings are known for their diverse pharmacological effects, including antimicrobial and anticancer properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume